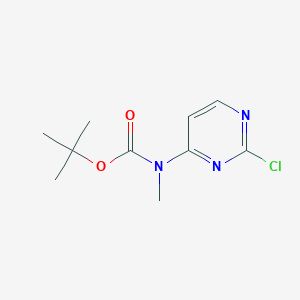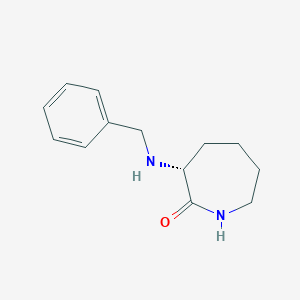![molecular formula C9H11FN2O5 B3174976 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 955-24-8](/img/structure/B3174976.png)
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
Übersicht
Beschreibung
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . It also contains a fluorine atom, which can significantly influence the compound’s properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could influence its reactivity and stability .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
Tegafur's molecular structure and properties have been extensively analyzed. Prasad, Sinha, and Kumar (2010) conducted a study on the theoretical Raman and IR spectra of tegafur and compared its molecular electrostatic potential surfaces, polarizability, and hyperpolarizability with 5-fluoro-uracil (5-FU) using density functional theory. Their research showed that tegafur has a better selectivity over 5-FU due to its unique molecular structure, providing insight into its effectiveness as a prodrug (Prasad, Sinha, & Kumar, 2010).
Synthesis and Crystal Structure
The synthesis and crystal structure of related compounds have been explored to understand the structural basis of their potential therapeutic applications. Li, Xiao, and Yang (2014) synthesized a compound with a structure similar to tegafur and characterized it through NMR spectra and X-ray single-crystal diffraction. Their work contributes to the development of potential drugs for anti-tumor and anti-viral applications, indicating the structural versatility and potential of tegafur derivatives (Li, Xiao, & Yang, 2014).
Novel Synthetic Methods
Novel synthetic methods for tegafur and its derivatives have been developed to improve their therapeutic potential and application range. Gazivoda Kraljević et al. (2011) explored the methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. This study contributes to the development of tracer molecules for non-invasive imaging of gene expression, showcasing the compound's versatility beyond its conventional use in chemotherapy (Gazivoda Kraljević et al., 2011).
Biological Activity and Antitumor Agents
The biological activity and potential as antitumor agents of tegafur derivatives have been a significant focus of research. Stokes et al. (2002) investigated the hydroxyl derivatives of Ftorafur (FT), a related compound, highlighting its significant antitumor activity with less toxicity compared to 5-FU. These derivatives are metabolized in animals and humans, suggesting a similar spectrum of chemotherapeutic activity with reduced side effects (Stokes et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-FSDSQADBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858958 | |
| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
955-24-8 | |
| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1H-Benzimidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3174908.png)
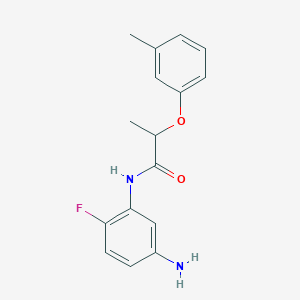
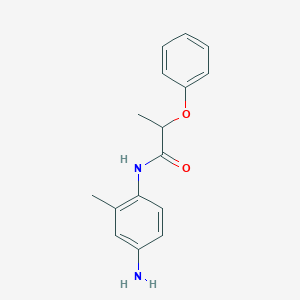
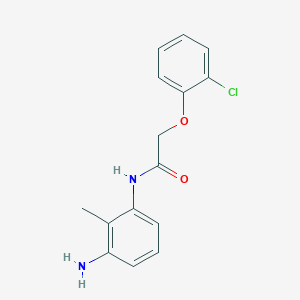
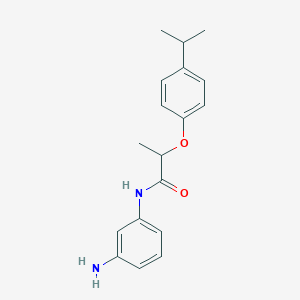

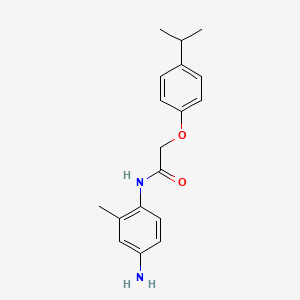
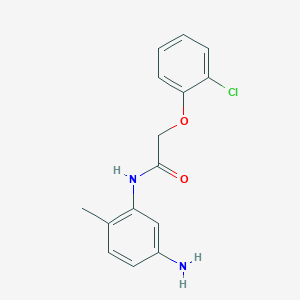
![1-[2-(2-Methylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3174955.png)
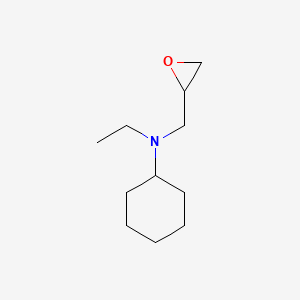

![5-Azaspiro[2.5]octan-8-ol](/img/structure/B3174983.png)
